molecular formula C8H5ClO3 B107592 4-Chloro-2-formylbenzoic acid CAS No. 4657-56-1

4-Chloro-2-formylbenzoic acid

Cat. No. B107592
CAS RN: 4657-56-1
M. Wt: 184.57 g/mol
InChI Key: UAEFASLCDWQSDH-UHFFFAOYSA-N
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Description

4-Chloro-2-formylbenzoic acid is a chemical compound that serves as a versatile intermediate in organic synthesis. It is characterized by the presence of a chloro substituent and a formyl group on a benzoic acid framework. This compound is not directly discussed in the provided papers, but its derivatives and related compounds are extensively studied, indicating the importance of halogen-substituted benzoic acids in synthetic chemistry.

Synthesis Analysis

The synthesis of derivatives of 2-formylbenzoic acids, which are closely related to 4-chloro-2-formylbenzoic acid, has been explored through multicomponent reactions. For instance, a novel four-component reaction involving 2-formylbenzoic acids has been developed to efficiently prepare alkyl-2-(1-(alkylcarbamoyl)-2,2-dicyanoethyl)benzoate derivatives, highlighting the synthetic utility of formylbenzoic acids in constructing complex molecules .

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-chloro-4-nitrobenzoic acid, has been investigated using various techniques including infrared spectra, differential scanning calorimetry, and X-ray diffraction. These studies have revealed the existence of polymorphic forms and provided insights into the solid-state behavior of these compounds . Similarly, the molecular structure of 4-chloro-2-fluoro-5-nitrobenzoic acid has been utilized as a building block for the synthesis of various heterocyclic scaffolds, demonstrating the structural versatility of chloro-substituted benzoic acids .

Chemical Reactions Analysis

The reactivity of chloro-substituted benzoic acids has been exploited in various chemical reactions. For example, 2-chloro-4-nitrobenzoic acid has been used to synthesize a series of molecular salts through a crystal engineering approach, indicating its potential in forming diverse supramolecular structures . Additionally, the co-crystallization of 2-chloro-4-nitrobenzoic acid with nicotinamide has been studied, showcasing the ability of these acids to engage in hydrogen bonding and form stable co-crystals .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro-substituted benzoic acids are influenced by their molecular structure. The presence of halogen atoms and functional groups such as nitro, formyl, or carboxylic acid groups can significantly affect properties like melting point, solubility, and reactivity. For instance, the melting point of a co-crystal formed from 2-chloro-4-nitrobenzoic acid and nicotinamide was found to be higher than that of the pure components, indicating enhanced thermal stability . Theoretical calculations, such as DFT and TD-DFT, have been employed to characterize the spectroscopic properties and electronic structure of related compounds, providing a deeper understanding of their chemical behavior .

Scientific Research Applications

1. Reactivity and Emission Properties in Metal Complexes

4-Chloro-2-formylbenzoic acid plays a significant role in the synthesis and characterization of metal complexes. For instance, it is used in the formation of copper(II), zinc(II), and cadmium(II) formylbenzoate complexes, which exhibit unique reactivity and emission properties. These complexes, particularly the zinc and cadmium versions, demonstrate fluorescence and are capable of detecting nitroaniline isomers due to their differentiable sensitivity. This application is crucial in sensing technologies, as detailed in a study by Nath, Tarai, and Baruah (2019) (Nath, Tarai, & Baruah, 2019).

2. Solubility Studies

The solubility of 4-Chloro-2-formylbenzoic acid in various solvents, such as ethanoic acid and water, is a topic of interest in chemical engineering. Solubility data, as investigated by Sun, Qu, and Zhao (2010), provide crucial insights for its application in different chemical processes. Understanding its solubility behavior in different solvents and at various temperatures aids in optimizing its use in diverse chemical applications (Sun, Qu, & Zhao, 2010).

3. Enzyme Engineering

In the field of biochemistry, 4-Chloro-2-formylbenzoic acid is used as a probe in enzyme engineering studies. Payongsri et al. (2012) utilized it to study the reaction rates of transketolase with aromatic aldehydes, leading to the production of novel α,α-dihydroxyketones. These findings have implications in enzymatic synthesis and biocatalysis, enhancing the efficiency and yield of biochemically relevant reactions (Payongsri et al., 2012).

4. Multicomponent Chemical Reactions

4-Chloro-2-formylbenzoic acid serves as a key component in various multicomponent chemical reactions. For instance, Soleimani and Zainali (2011) reported its use in the synthesis of alkyl-2-(1-(alkylcarbamoyl)-2,2-dicyanoethyl)benzoate derivatives. This application is significant in the field of organic synthesis, providing efficient pathways to construct complex molecules with high atom economy (Soleimani & Zainali, 2011).

Safety And Hazards

The safety information for 4-Chloro-2-formylbenzoic acid indicates that it is harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and avoid contact with skin and eyes . Use of personal protective equipment and adequate ventilation is advised .

properties

IUPAC Name

4-chloro-2-formylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO3/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAEFASLCDWQSDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70452976
Record name 2-Formyl-4-chlorobenzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70452976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-formylbenzoic acid

CAS RN

4657-56-1
Record name 2-Formyl-4-chlorobenzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70452976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-formyl-4-chloro-N-methylbenzamide (3.19 g) and 10M hydrochloric acid (30 ml) was heated at reflux for 18 hours. The mixture was cooled and basified with saturated sodium hydrogen carbonate solution. The solution was then washed with ethyl acetate, then acidified with 2M hydrochloric acid. The product was extracted with ethyl acetate and the combined extracts dried with magnesium sulfate. The solution was then filtered and concentrated. This furnished 2-formyl-4-chlorobenzoic acid as a yellow solid (2.22 g, 75%); 1H NMR (400 MHz, CDCl3) δ 6.65 (0.5H, brs), 7.50 (2H, m), 7.65 (1H, m), 7.85 (0.5H, brm), 8.05 (1H, m).
Quantity
3.19 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Vetica, J Fronert, R Puttreddy, K Rissanen… - Synthesis, 2016 - thieme-connect.com
A highly stereoselective one-pot intramolecular Mannich reaction using 2-oxopropyl-2-formylbenzoates and anilines as substrates, catalyzed by a secondary amine, has been …
Number of citations: 16 www.thieme-connect.com

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